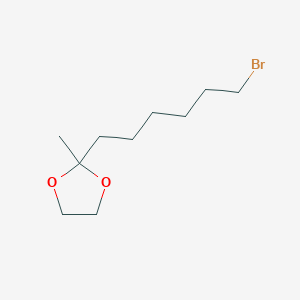

2-(6-Bromohexyl)-2-methyl-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-Bromohexyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H19BrO2 and its molecular weight is 251.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(6-Bromohexyl)-2-methyl-1,3-dioxolane has been explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. The compound can be utilized as a starting material for synthesizing various derivatives that may exhibit biological activity.

- Antifungal Activity : Research indicates that dioxolane derivatives can enhance antifungal properties when modified appropriately. Compounds with similar structures have shown efficacy against pathogens like Candida albicans and Trichophyton mentagrophytes .

- Drug Development : The compound's ability to act as an alkylating agent makes it a candidate for developing new drugs targeting specific biological pathways. For instance, it can be used in the synthesis of compounds that inhibit specific enzymes or receptors involved in disease processes.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.

- Synthesis of Triazoles : It has been employed in "one-pot" synthesis reactions involving eynamides and sodium azide, facilitating the formation of triazole derivatives which are significant in medicinal chemistry .

- Asymmetric Synthesis : The dioxolane ring can be utilized in asymmetric total synthesis approaches, allowing chemists to create enantiomerically pure compounds that are crucial for pharmaceutical applications .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties or alter their thermal stability. Its reactivity allows for functionalization that can tailor polymers for specific applications .

Case Study 1: Antifungal Derivatives

In a study focusing on the antifungal activity of dioxolane derivatives, researchers synthesized several compounds based on the dioxolane framework. These derivatives were tested against common fungal strains, revealing enhanced activity compared to traditional antifungals. The modifications included varying the alkyl chain length and introducing different substituents on the dioxolane ring, which significantly impacted their efficacy .

Case Study 2: Synthesis of Bioactive Triazoles

Another research project utilized this compound as a precursor in the synthesis of triazole derivatives through a one-pot reaction with eynamides. The resulting compounds demonstrated promising biological activities, including selective inhibition of cancer cell lines . This approach highlighted the compound's utility in developing new therapeutic agents.

Analyse Des Réactions Chimiques

Structural and Synthetic Context

2-(6-Bromohexyl)-2-methyl-1,3-dioxolane consists of a dioxolane ring substituted with a methyl group at position 2 and a bromohexyl chain at the same position. The bromine atom in the hexyl chain introduces potential sites for elimination, substitution, or radical-mediated reactions.

Synthesis

While no direct synthesis routes are reported for this compound, related dioxolanes (e.g., 2-methyl-1,3-dioxolane) are prepared via photocatalytic cyclization of diols and alcohols using FeCl₃·6H₂O and NaNO₂ under UV irradiation . For brominated derivatives, similar photocatalytic methods or bromination of pre-formed dioxolanes may apply.

2.1. Radical Chain Reactions

Hydrogen Atom Transfer (HAT)

The bromohexyl group may participate in radical chain mechanisms , as observed in analogous systems . For example:

-

Initiation : Bromine radicals (Br- ) or malonyl radicals (from α-bromomalonates) could abstract hydrogen from the dioxolane ring or adjacent alkyl chains.

-

Propagation : Nucleophilic dioxolanyl radicals may add to electron-deficient alkenes, followed by HAT to regenerate the initiating radical .

| Reaction Type | Initiator | Key Steps | Yield (Analogous) |

|---|---|---|---|

| Radical chain addition | Bromomalonate/Bromide | HAT → radical propagation → coupling | Up to 93% |

2.2. Nucleophilic Substitution

The bromohexyl chain can undergo SN2 substitution under basic conditions, replacing Br with nucleophiles (e.g., alkoxides, amines). The dioxolane ring’s steric hindrance may influence reactivity.

2.3. Elimination Reactions

Dehydrohalogenation of the bromohexyl chain could yield alkenes under strong bases (e.g., KOtBu). The dioxolane ring’s stability under such conditions would depend on reaction temperature and solvent.

2.4. Cross-Coupling Reactions

Inspired by analogous bromoethyl-dioxolanes , the bromohexyl group may enable metal-catalyzed couplings (e.g., Suzuki-Miyaura) if positioned for transmetalation.

3.1. Radical Propagation

In dioxolane-based radical reactions, propagation steps involve:

-

Hydrogen abstraction : Radicals (e.g., Br- ) abstract hydrogen from the dioxolane ring or alkyl chains.

-

Coupling : Nucleophilic dioxolanyl radicals add to electron-deficient alkenes.

-

Regeneration : Subsequent HAT regenerates the initiating radical .

3.2. Role of Photocatalysts

Iridium photocatalysts (e.g., Ir(ppy)₃) with high triplet energy are critical for initiating radical chains via energy transfer or single-electron transfer (SET) .

Propriétés

Numéro CAS |

66432-72-2 |

|---|---|

Formule moléculaire |

C10H19BrO2 |

Poids moléculaire |

251.16 g/mol |

Nom IUPAC |

2-(6-bromohexyl)-2-methyl-1,3-dioxolane |

InChI |

InChI=1S/C10H19BrO2/c1-10(12-8-9-13-10)6-4-2-3-5-7-11/h2-9H2,1H3 |

Clé InChI |

GRXBQBCVTINZEP-UHFFFAOYSA-N |

SMILES canonique |

CC1(OCCO1)CCCCCCBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.